2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile
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Overview
Description
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is an organic compound that features both a furan ring and a morpholine ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with morpholine and a cyanide source. A common synthetic route might include:
Condensation Reaction: Furan-2-carbaldehyde reacts with morpholine in the presence of a base to form an intermediate.
Cyanation: The intermediate is then treated with a cyanide source such as sodium cyanide or potassium cyanide to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalyst Optimization: Using catalysts to increase yield and reduce reaction time.
Process Engineering: Developing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-(Furan-2-yl)-2-(morpholin-4-yl)ethylamine.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential bioactive compound for drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings could play a role in binding to these targets, while the nitrile group might be involved in specific chemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)acetonitrile: Lacks the morpholine ring.
2-(Morpholin-4-yl)acetonitrile: Lacks the furan ring.
2-(Furan-2-yl)-2-(piperidin-4-yl)acetonitrile: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is unique due to the presence of both the furan and morpholine rings, which can confer distinct chemical and biological properties. This dual functionality might make it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Properties
IUPAC Name |
2-(furan-2-yl)-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWTAZWCXAPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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